molecular formula C19H20N4O2 B14989016 5-(hydroxymethyl)-N-(4-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

5-(hydroxymethyl)-N-(4-methylbenzyl)-2-(2-methylphenyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14989016
M. Wt: 336.4 g/mol
InChI Key: FWRFTQYMABFXCJ-UHFFFAOYSA-N
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Description

5-(HYDROXYMETHYL)-2-(2-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(HYDROXYMETHYL)-2-(2-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a [3+2] cycloaddition reaction between an azide and an alkyne.

    Functionalization: Introduction of the hydroxy group and the carboxamide group through appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: Various substituents can be introduced at different positions on the triazole ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted triazoles.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(HYDROXYMETHYL)-2-(2-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Typically, triazole compounds can inhibit enzymes or interact with receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Basic triazole structure.

    Fluconazole: A triazole antifungal agent.

    Rufinamide: A triazole anticonvulsant.

Uniqueness

5-(HYDROXYMETHYL)-2-(2-METHYLPHENYL)-N-[(4-METHYLPHENYL)METHYL]-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole compounds.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

5-(hydroxymethyl)-2-(2-methylphenyl)-N-[(4-methylphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-13-7-9-15(10-8-13)11-20-19(25)18-16(12-24)21-23(22-18)17-6-4-3-5-14(17)2/h3-10,24H,11-12H2,1-2H3,(H,20,25)

InChI Key

FWRFTQYMABFXCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(N=C2CO)C3=CC=CC=C3C

Origin of Product

United States

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